molecular formula C15H19N3O2 B287066 N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287066
M. Wt: 273.33 g/mol
InChI Key: GLXDQUKODVLBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide reduces the production of prostaglandins, which are responsible for pain, inflammation, and fever.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet known. It also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Another area of research is the investigation of the long-term effects of N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide on human health. Finally, N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could be further studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, or N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a synthetic compound that has potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its long-term effects on human health and to explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction yields N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a white crystalline solid, which can be purified by recrystallization.

properties

Product Name

N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-4-7-11-10-13(18(2)17-11)15(19)16-12-8-5-6-9-14(12)20-3/h5-6,8-10H,4,7H2,1-3H3,(H,16,19)

InChI Key

GLXDQUKODVLBFX-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2OC)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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